molecular formula C8H15NO6 B152183 N-Acetyl-beta-D-galactosamine CAS No. 130851-15-9

N-Acetyl-beta-D-galactosamine

Cat. No. B152183
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-JAJWTYFOSA-N
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Description

N-Acetyl-beta-D-galactosamine (GalNAc) is a significant monosaccharide involved in various biological processes, including the synthesis of glycoproteins and glycolipids. It is a derivative of galactosamine, where an acetyl group is attached to the nitrogen atom. This modification increases the molecule's stability and alters its biochemical properties, making it a crucial component in the study of carbohydrate chemistry and its role in biological systems .

Synthesis Analysis

The biosynthesis of related compounds, such as galactosyl-beta 1,3-N-acetylglucosamine, has been demonstrated using membrane preparations from pig trachea, indicating the presence of specific galactosyltransferases that facilitate the formation of these linkages . Additionally, the synthesis of N-acetyllactosamine, a compound closely related to GalNAc, has been achieved through regioselective transglycosylation, which shows the potential for enzymatic synthesis of GalNAc derivatives . Furthermore, the synthesis of N-acetyllactosamine containing a radiolabeled galactopyranosyl group has been reported, providing a method for labeling GalNAc derivatives for research purposes .

Molecular Structure Analysis

The molecular structure of GalNAc derivatives has been extensively studied. For instance, the structure of N-acetyl-D-galactosaminyl-β-(1→4)-D-galactose, a terminal non-reducing structure in human blood group Sda-active Tamm-Horsfall urinary glycoprotein, has been elucidated through various analytical techniques, including methylation analysis and enzymic degradation . These studies contribute to our understanding of the molecular structure of GalNAc and its derivatives.

Chemical Reactions Analysis

GalNAc and its derivatives participate in various chemical reactions, particularly in the formation of glycosidic bonds. The enzyme-mediated addition of GalNAc to polypeptides is a critical step in the synthesis of O-glycosidically linked oligosaccharides, as observed in the submaxillary gland . The metabolism of GalNAc in rat liver has also been studied, revealing its utilization mainly through the pathway of galactose metabolism and its incorporation into various compounds, including UDP-galactosamine and N-acetylgalactosamine 1-phosphate .

Physical and Chemical Properties Analysis

The physical and chemical properties of GalNAc are influenced by its acetylated amino group. These properties are essential for its function in biological systems, such as its role in the synthesis of glycoconjugates. The stability of GalNAc and its resistance to enzymatic hydrolysis compared to non-acetylated sugars are crucial for its biological functions. The enzymatic synthesis of N-acetyllactosamine, for example, demonstrates the specificity of enzymes for the acetylated form of galactosamine and the potential to manipulate the yield and linkage type of the synthesized disaccharides .

Scientific Research Applications

Enzymatic and Diagnostic Applications

N-Acetyl-beta-D-galactosamine plays a crucial role in enzymatic processes and diagnostics. It is a significant component of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids. N-Acetyl-beta-D-hexosaminidases, which include enzymes acting on N-Acetyl-beta-D-galactosamine, are widely distributed throughout the biosphere and are fundamental in fields such as food science, agriculture, cell biology, medical diagnostics, and chemotherapy. Recent advancements in optical sensors for these enzymes have led to the development of innovative fluorescent imaging and diagnostic methods, particularly in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).

Metabolic Phenotyping and Hepatotoxicity Studies

N-Acetyl-beta-D-galactosamine is extensively used as a model for acute liver injury in metabolic phenotyping studies. The dynamic metabolic phenotypes associated with its administration reveal insights into the variability in response to hepatotoxicity. This has led to the discovery of biomarkers and the characterization of xenobiotic and endogenous metabolic perturbations (Coen et al., 2012).

Cancer Research and Potential Drug Target

N-Acetyl-beta-D-galactosamine has significant implications in cancer research. The enzyme pp-GalNAc-T6, which catalyzes the addition of N-Acetyl-beta-D-galactosamine to proteins, is upregulated in various types of cancer and is involved in the abnormal glycosylation of proteins like mucin 1, a clinical biomarker for breast cancer. The potential of pp-GalNAc-T6 as a biomarker and its role in malignant transformation and metastasis make it a promising target for chemotherapy (Banford & Timson, 2016).

Biomedical Applications

The enzyme β-d-N-acetyl-hexosaminidase, which acts on N-Acetyl-beta-D-galactosamine, holds significant potential in biomedical applications. Its stability and functionality when immobilized on polylactic acid films make it a promising candidate for the treatment of diseases like Tay-Sachs and Sandhoff, and its applications extend to antifungal activity and the degradation of biological substrates (Calzoni et al., 2021).

Future Directions

N-Acetyl-beta-D-galactosamine is being used in research for its potential in drug-targeting delivery . It is also being studied for its role in intercellular communication and its concentration in sensory nerve structures .

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-N-ACETYL-D-GALACTOSAMINE

CAS RN

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
Y Aramaki, M Murai, S Tsuchiya - Immunology, 1993 - ncbi.nlm.nih.gov
… inhibited by the addition of N-acetyl-beta-D-galactosamine. The binding of modified Gc … of N-acetyl-beta-D-galactosamine, and was dependent on N-acetyl-beta-D-galactosamine …
Number of citations: 5 www.ncbi.nlm.nih.gov
MS Pavao - Brazilian Journal of Medical and Biological Research …, 1996 - europepmc.org
… at the 6-position of the N-acetyl-beta-D-galactosamine units. In contrast to mammalian dermatan … These data suggest that the 4-O-sulfation of N-acetyl-beta-D-galactosamine residues is …
Number of citations: 12 europepmc.org
J Schottelius - Parasitology research, 1992 - Springer
… The agglutination reactions could be inhibited by the homologous sugarsN-acetyl-beta-d-glucosamine,N-acetyl-beta-d-galactosamine, and alpha-d-mannose. Fluorescence tests …
Number of citations: 15 link.springer.com
MSG Pavão - Anais da Academia Brasileira de Ciências, 2002 - SciELO Brasil
… and 4-O-sulfated N-acetyl-beta-D-galactosamine residues is a potent anticoagulant due to a … in this case sulfated at O-6 of the N-acetyl-beta-D-galactosamine units, has no in vitro or in …
Number of citations: 35 www.scielo.br
JY Shagam - 1986 - search.proquest.com
The presence of NH (, 4) Cl in the bacterial environment inhibits the attachment of many N (, 2) fixing bacteria, including Azospirillum brasilense, to their respective hosts. A. brasilense …
Number of citations: 2 search.proquest.com
JE Purdy - 1996 - search.proquest.com
… In this work, amebic gene regulation is explored using the promoter for the heavy subunit of the N-acetyl-$\beta $-D-galactosamine-specific adhesin (hgl) which has been implicated in …
Number of citations: 2 search.proquest.com
U Henssge, T Do, DR Radford, SC Gilbert… - … journal of systematic …, 2009 - ncbi.nlm.nih.gov
Actinomyces naeslundii is an important early colonizer in the oral biofilm and consists of three genospecies (1, 2 and WVA 963) which cannot be readily differentiated using …
Number of citations: 98 www.ncbi.nlm.nih.gov
HC Blair, SL Teitelbaum, PA Schimke… - Journal of cellular …, 1988 - Wiley Online Library
… two enzymes were separated with an N-acetyl-beta-D-galactosaminesepharose 4-B column (… and p-nitrophenyl-N-acetylbeta-D-galactosamine. Purity was assessed with SDSPAGE and …
Number of citations: 35 onlinelibrary.wiley.com
E Guetta, L Peleg - Prenatal Diagnosis, 2008 - Springer
Tay-Sachs disease is an autosomal recessive storage disease caused by the impaired activity of the lysosomal enzyme hexosaminidase A. In this fatal disease, the sphingolipid GM2 …
Number of citations: 11 link.springer.com
MSG Pavao, KRM Aiello, CC Werneck… - Journal of Biological …, 1998 - Baltimore [etc.]
Number of citations: 0

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